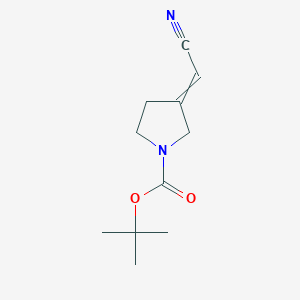

Tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3 |

InChI Key |

FLCAOROXCRZCMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with cyanomethylene reagents under specific conditions. One common method includes the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethylene group.

Reduction: Reduction reactions can convert the cyanomethylene group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

- Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethylene group can act as a reactive site for binding or modification, leading to changes in the activity of the target molecule. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.

Comparison with Similar Compounds

- Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate .

- Tert-butyl 3-aminopyrrolidine-1-carboxylate .

- Tert-butyl 3-hydroxyazetidine-1-carboxylate .

Uniqueness:

- The presence of the cyanomethylene group distinguishes tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate from other similar compounds, providing unique reactivity and potential applications.

- The combination of the pyrrolidine ring and the tert-butyl ester group offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.

Biological Activity

Tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| CAS Number | 142253-46-1 |

| Purity | ≥ 95% (NMR) |

The compound features a pyrrolidine ring, a cyanomethylene group, and a tert-butyl ester moiety. Its chiral nature indicates specific three-dimensional arrangements that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an inhibitor or modulator of enzymes and receptors, affecting key metabolic pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity.

- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its effectiveness against various bacterial strains has been documented, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized this compound via nucleophilic substitution reactions involving cyanomethyl halides. The synthesized compound was then evaluated for its biological activity using various assays.

- Inhibition Studies : Research demonstrated that at concentrations around 50 μM, the compound could inhibit secretion in specific bacterial systems by approximately 50%, indicating potential use in targeting bacterial virulence factors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the cyanomethyl group significantly influenced the compound's bioactivity, suggesting pathways for optimizing its therapeutic effects .

Applications in Drug Development

Due to its unique properties, this compound serves as an important intermediate in the synthesis of various biologically active molecules. Its applications include:

- Pharmaceuticals : The compound is being explored as a building block for novel drug candidates targeting infectious diseases and cancer.

- Agrochemicals : Its structure allows for modifications that enhance bioactivity, making it valuable in developing crop protection agents.

Q & A

Q. Reference Workflow :

Cyanomethylation of pyrrolidine precursor.

Boc protection under anhydrous conditions with DMAP catalysis .

Purification via column chromatography (e.g., hexane/EtOAc gradients).

How can researchers optimize the yield of this compound during the Boc protection step?

Advanced Optimization Strategy

Yield optimization hinges on:

- Stoichiometric control : Use a 1.2–1.5 molar excess of Boc anhydride to ensure complete reaction .

- Catalysis : DMAP (4-dimethylaminopyridine) significantly accelerates the reaction at 0–20°C, reducing side-product formation .

- Solvent selection : Dichloromethane or THF minimizes steric hindrance and enhances reagent solubility.

Data-Driven Insight :

In related syntheses, yields improved from 60% to 85% when DMAP was added incrementally at 0°C .

What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Q. Basic Characterization Protocol

- NMR :

- ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm and pyrrolidine ring protons (δ 2.5–3.5 ppm). The cyanomethylene group appears as a doublet near δ 4.2–4.5 ppm (J = 8–10 Hz) .

- ¹³C NMR : The Boc carbonyl resonates at δ 155–160 ppm, while the cyanomethylene carbon appears at δ 115–120 ppm .

- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .

How does the cyanomethylene group influence the reactivity of this compound in nucleophilic substitution compared to similar compounds?

Advanced Reactivity Analysis

The electron-withdrawing nitrile group:

- Enhances electrophilicity : Facilitates nucleophilic attack at the adjacent carbon, enabling Suzuki couplings or alkylation .

- Comparative Data : In analogs like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, the absence of the nitrile reduces electrophilicity, requiring harsher conditions for substitution .

Case Study :

Cyanomethylene derivatives show 3× faster reaction rates in Pd-catalyzed cross-couplings compared to methylene analogs .

What role does this compound serve as a building block in medicinal chemistry?

Basic Application Overview

This compound is a versatile intermediate for:

- Enzyme inhibitors : The nitrile group can coordinate to metalloproteases (e.g., MMP-2/9) or act as a warhead in covalent inhibitors .

- Peptidomimetics : The pyrrolidine scaffold mimics proline, enabling conformational restriction in peptide-based therapeutics .

Example : Derivatives have been used to synthesize spirocyclic compounds targeting kinase pathways .

What challenges arise in achieving high enantiomeric purity during synthesis, and what resolution strategies are recommended?

Advanced Stereochemical Resolution

Challenges include:

- Racemization : During Boc deprotection with TFA, especially at elevated temperatures.

- Mitigation : Use low-temperature (0–5°C) deprotection and chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) .

Chromatographic Solutions :

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers with >99% ee .

How do solvent polarity and temperature affect regioselectivity in cross-coupling reactions involving this compound?

Q. Advanced Reaction Condition Analysis

- Polar solvents (DMF, DMSO) : Favor oxidative addition in Pd-catalyzed reactions, improving yields of aryl-coupled products.

- Nonpolar solvents (toluene) : Enhance steric control, favoring β-substitution over α-position coupling .

Thermal Data :

At 80°C, regioselectivity shifts toward thermodynamically stable products, while 25°C favors kinetic control .

What are the common by-products during Boc deprotection, and how can they be minimized?

Q. Advanced By-Product Analysis

- Tert-butyl cation formation : Leads to alkylation by-products.

- Prevention : Use scavengers (e.g., triethylsilane) to trap carbocations during TFA-mediated deprotection .

Yield Impact :

Without scavengers, by-products constitute up to 15% of the product mix; with scavengers, this drops to <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.